Nickel acetate tetrahydrate
Overview
Description
Nickel acetate tetrahydrate is a coordination compound with the chemical formula Ni(CH₃CO₂)₂·4H₂O. It appears as a green crystalline solid and is commonly used in various industrial and scientific applications. This compound is known for its solubility in water and polar solvents, making it a versatile reagent in chemical synthesis and catalysis .
Mechanism of Action
Target of Action
Nickel acetate tetrahydrate primarily targets organic substrates, where it acts as a catalyst in various organic reactions . It facilitates the formation of carbon-carbon and carbon-heteroatom bonds .
Mode of Action
The compound functions by coordinating with organic substrates and activating them for subsequent reactions . This leads to the formation of desired products . The green tetrahydrate has been shown by X-ray crystallography to adopt an octahedral structure, the central nickel center being coordinated by four water molecules and two acetate ligands .
Biochemical Pathways
This compound is involved in the synthesis of metalloprophyrazines . These are active components of membranes of anion-selective electrodes . The compound can be prepared by treating nickel or nickel(II) carbonate with acetic acid .
Pharmacokinetics
It is known that the compound is easily soluble in cold and hot water , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The result of this compound’s action is the formation of desired products in various organic reactions . For example, it is used in the preparation of polynuclear-nickel polyoxotungstate cluster compounds, which are used in designing molecular magnets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in water suggests that it could be more active and stable in aqueous environments . Additionally, it is used for electroplating, indicating that it can function effectively in industrial settings .
Biochemical Analysis
Biochemical Properties
Nickel acetate tetrahydrate plays a role in various biochemical reactions. It is known to interact with a variety of enzymes, proteins, and other biomolecules . The central nickel center of the compound is coordinated by four water molecules and two acetate ligands .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It is known to bind with biomolecules and can potentially influence enzyme activity and gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. It is known to decompose when heated
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. It has been found that the median lethal dose (LD50) is 350 mg/kg for rats and 410 mg/kg for mice
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can potentially affect metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Nickel acetate tetrahydrate can be synthesized by reacting nickel or nickel(II) carbonate with acetic acid. The reaction proceeds as follows: [ \text{NiCO}_3 + 2 \text{CH}_3\text{CO}_2\text{H} + 3 \text{H}_2\text{O} \rightarrow \text{Ni(CH}_3\text{CO}_2\text{)}_2·4 \text{H}_2\text{O} + \text{CO}_2 ] This reaction involves the dissolution of nickel carbonate in acetic acid, followed by the crystallization of this compound .
Industrial Production Methods: In industrial settings, this compound is produced by similar methods, often involving the use of nickel metal or nickel oxide as starting materials. The reaction conditions are optimized to ensure high yield and purity of the product. The compound can also be dehydrated by heating or by reaction with acetic anhydride .
Chemical Reactions Analysis
Types of Reactions: Nickel acetate tetrahydrate undergoes various chemical reactions, including:
Oxidation: Nickel acetate can be oxidized to form nickel oxide.
Reduction: It can be reduced to metallic nickel using reducing agents such as sodium borohydride.
Substitution: The acetate ligands can be substituted with other ligands in coordination chemistry.
Common Reagents and Conditions:
Oxidation: Typically involves heating in the presence of oxygen.
Reduction: Sodium borohydride is commonly used as a reducing agent under mild conditions.
Substitution: Various ligands can be introduced in solution under controlled pH and temperature.
Major Products:
- Nickel oxide (NiO)
- Metallic nickel (Ni)
- Nickel complexes with different ligands
Scientific Research Applications
Nickel acetate tetrahydrate has a wide range of applications in scientific research:
- Chemistry: Used as a precursor for the synthesis of nickel oxide and nickel hydroxide nanostructures, which are important in catalysis and materials science .
- Biology: Employed in the preparation of nickel-based catalysts for biochemical reactions.
- Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.
- Industry: Utilized in electroplating, dyeing textiles, and as a sealant for anodized aluminum .
Comparison with Similar Compounds
- Nickel chloride (NiCl₂)
- Nickel nitrate (Ni(NO₃)₂)
- Nickel sulfate (NiSO₄)
- Nickel acetylacetonate (Ni(C₅H₇O₂)₂)
Properties
CAS No. |
6018-89-9 |
---|---|
Molecular Formula |
C2H6NiO3 |
Molecular Weight |
136.76 g/mol |
IUPAC Name |
acetic acid;nickel;hydrate |
InChI |
InChI=1S/C2H4O2.Ni.H2O/c1-2(3)4;;/h1H3,(H,3,4);;1H2 |
InChI Key |
GRNFHGJTPWYDPE-UHFFFAOYSA-N |
SMILES |
CC(=O)[O-].CC(=O)[O-].O.O.O.O.[Ni+2] |
Canonical SMILES |
CC(=O)O.O.[Ni] |
Key on ui other cas no. |
6018-89-9 |
Pictograms |
Irritant; Health Hazard |
Synonyms |
(CH3COO)2Ni.4H2O |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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